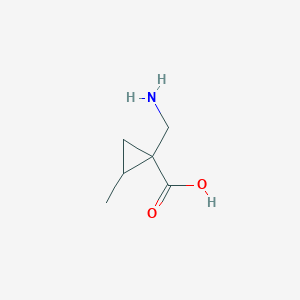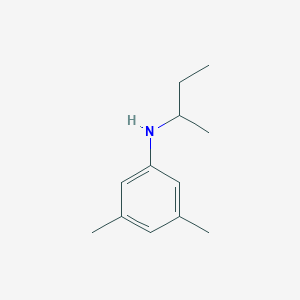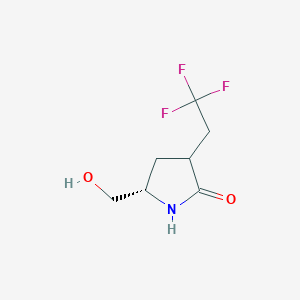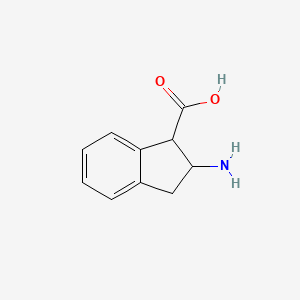
(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid is a chiral amino acid derivative with a specific stereochemistry at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzaldehyde and a suitable amino acid precursor.
Formation of Intermediate: The aldehyde is first converted to an intermediate compound through a series of reactions, including condensation and reduction.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (2R) enantiomer.
Final Conversion: The resolved intermediate is further reacted to introduce the amino and carboxylic acid functional groups, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as a chiral auxiliary or ligand in asymmetric synthesis.
Biological Studies: Investigated for its potential role in modulating neurotransmitter activity.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(4-chlorophenyl)propanoic acid: Lacks the methyl group on the aromatic ring.
2-Amino-3-(3-methylphenyl)propanoic acid: Lacks the chlorine atom on the aromatic ring.
Uniqueness
(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both chlorine and methyl substituents on the aromatic ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
ZOZGQWCBCFNPJE-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@H](C(=O)O)N)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


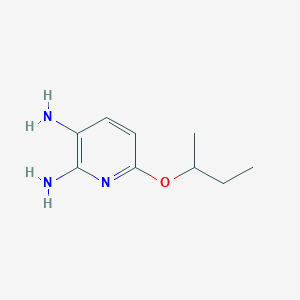
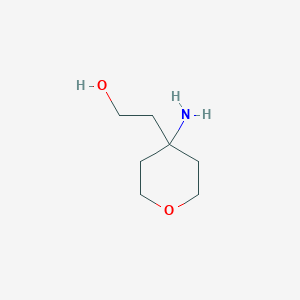
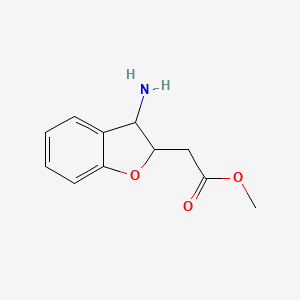
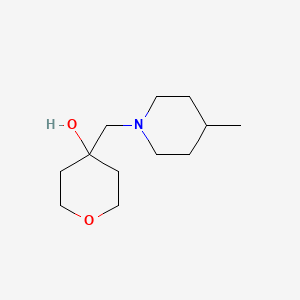
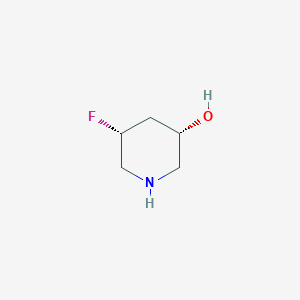
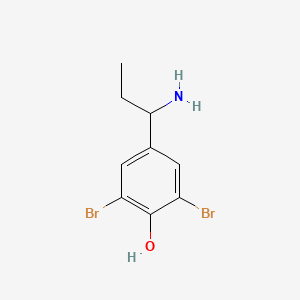
![tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15276352.png)
![4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15276353.png)

